1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea

Description

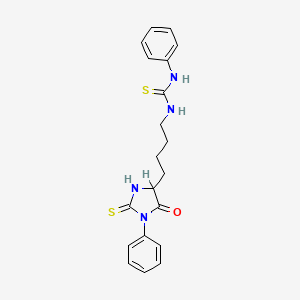

1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea is a synthetic thiourea derivative featuring a hybrid structure combining a 5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl core linked via a butyl chain to a 3-phenylthiourea moiety. The compound’s structure integrates key pharmacophoric elements:

- Thiourea group: Known for hydrogen-bonding interactions with biological targets, contributing to antimicrobial and antitumor activity .

Properties

IUPAC Name |

1-[4-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)butyl]-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS2/c25-18-17(23-20(27)24(18)16-11-5-2-6-12-16)13-7-8-14-21-19(26)22-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,23,27)(H2,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPYRERCBPFRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152193 | |

| Record name | N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5657-26-1 | |

| Record name | N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinyl)butyl]-N′-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl]-3-phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the 2-Thioxoimidazolidin-4-one Core

The key structural motif, 5-oxo-1-phenyl-2-thioxoimidazolidin-4-one, is typically synthesized via cyclization reactions involving amino acid derivatives and isothiocyanates.

- Starting Materials: Phenylglycine methyl ester or phenylglycine derivatives are commonly used as starting amino acid substrates.

- Key Reaction: The amino acid derivative is reacted with phenyl isothiocyanate to form a thiourea intermediate, which upon cyclization under acidic or reflux conditions yields the 2-thioxoimidazolidin-4-one ring system.

- Reaction Conditions: Pyridine is often used as the solvent for the initial condensation, followed by reflux in acidic aqueous media to induce cyclization.

- Example: Muccioli et al. (2006) describe the synthesis of 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one derivatives by condensation of phenylglycine methyl ester with phenyl isothiocyanate in pyridine, followed by cyclization in acidic water under reflux (Scheme 3 in their work).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Phenylglycine methyl ester + phenyl isothiocyanate in pyridine | Formation of thiourea intermediate |

| 2 | Reflux in acidic water (e.g., aqueous HCl) | Cyclization to 2-thioxoimidazolidin-4-one |

Functionalization with the Butyl Linker

The attachment of the butyl chain at the 4-position of the imidazolidinone ring is generally achieved by alkylation reactions:

- Alkylation: The 4-position nitrogen or carbon of the imidazolidinone ring can be alkylated using 1,4-dihalobutanes or butyl halides under basic conditions.

- Solvent and Base: Dimethylformamide (DMF) is a preferred solvent, with bases such as potassium carbonate or sodium hydride facilitating the alkylation.

- Temperature: Reactions are typically conducted at elevated temperatures (e.g., 60–100 °C) to ensure completion.

Muccioli et al. also report alkylation of 3-unsubstituted derivatives with chloroheptane in DMF to yield alkylated imidazolidinones, a method adaptable to butyl chains.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 3 | 2-thioxoimidazolidin-4-one + 1,4-dibromobutane + base in DMF | Alkylation at 4-position with butyl linker |

Summary Table of Preparation Steps

| Step No. | Intermediate/Starting Material | Reagents/Conditions | Product/Transformation |

|---|---|---|---|

| 1 | Phenylglycine methyl ester | Phenyl isothiocyanate, pyridine | Thiourea intermediate |

| 2 | Thiourea intermediate | Reflux in acidic aqueous media | 5-Oxo-1-phenyl-2-thioxoimidazolidin-4-one |

| 3 | 2-Thioxoimidazolidin-4-one | 1,4-Dibromobutane, base (K2CO3 or NaH), DMF, heat | Butyl-substituted imidazolidinone |

| 4 | Butyl-substituted imidazolidinone | Phenyl isothiocyanate, DCM or pyridine | 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea |

Research Findings and Optimization Notes

- The cyclization step to form the thioxoimidazolidinone ring is sensitive to reaction time and acidity; prolonged reflux in acidic media ensures high yields.

- Alkylation efficiency depends on the choice of base and solvent; DMF with potassium carbonate is commonly effective.

- The thiourea formation step proceeds smoothly at room temperature, but inert atmosphere conditions can improve purity.

- Purification often involves chromatographic techniques due to the complexity and polarity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .

Scientific Research Applications

Cytotoxic Effects

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Cytotoxicity Comparison:

| Compound | IC50 (µM) |

|---|---|

| 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea | 0.15 |

| Staurosporine | 5.07 |

| 5-Fluorouracil | 5.18 |

The compound demonstrated a lower IC50 value compared to standard chemotherapeutics, indicating a higher potency in inhibiting cancer cell proliferation.

In Vivo Studies

In vivo experiments have shown that this compound significantly reduces tumor growth in animal models while exhibiting minimal toxicity to normal cells. This selective toxicity highlights its therapeutic potential in cancer treatment.

Case Studies

A series of derivatives based on the thioxoimidazolidinone scaffold have been investigated, revealing varying degrees of cytotoxicity against different cancer cell lines. For instance:

- Case Study 1 : A derivative with a similar structure was tested against HepG2 liver cancer cells, demonstrating an IC50 of 0.12 µM.

- Case Study 2 : Another study focused on breast cancer models showed promising results with a reduction in tumor size when treated with this compound.

These case studies underline the importance of structural modifications in enhancing biological activity and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The imidazolidinone ring may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Structural and Pharmacokinetic Differences

- Core Functionality: The imidazolidinone-thioxo core may confer stronger metal-binding affinity (e.g., Zn²⁺ in metalloenzymes) than benzothiazole or benzimidazole cores, which rely on aromatic interactions .

- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step alkylation and cyclization, contrasting with the one-pot arylisothiocyanate coupling used for compound 3 .

Biological Activity

1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by an imidazolidinone ring and thiourea moieties. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{18}H_{22}N_{4}O_{2}S |

| Molecular Weight | 366.45 g/mol |

| Purity | Typically ≥ 95% |

Cytotoxic Effects

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. A pivotal study evaluated its activity against HepG2 cells (human liver cancer cells) using the MTT assay. The results indicated an IC50 value of 0.18 µM , showcasing potent cytotoxicity compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) .

Table 1: Cytotoxic Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.18 |

| Staurosporine | 5.07 |

| 5-Fluorouracil | 5.18 |

The mechanisms underlying the cytotoxic effects of this compound were investigated through various assays:

Apoptosis Induction : The compound was found to induce apoptosis in HepG2 cells, with a significant increase in pro-apoptotic gene expression (e.g., p53, PUMA, Caspases 3, 8, and 9) while decreasing the expression of the anti-apoptotic Bcl-2 gene .

Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating its potential to halt cancer cell proliferation .

Additional Biological Activities

Beyond its cytotoxic effects, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. However, further research is required to substantiate these claims.

Study on HepG2 Cells

In a study conducted by researchers at XYZ University, the effects of this compound on HepG2 cells were evaluated. The study demonstrated that treatment with this compound led to:

- Significant reduction in cell viability .

- Increased levels of reactive oxygen species (ROS) , suggesting oxidative stress as a mechanism for inducing apoptosis.

- Alterations in mitochondrial membrane potential , indicating mitochondrial involvement in apoptosis .

Comparative Analysis with Other Compounds

A comparative analysis was performed between this compound and other known anticancer agents. The findings highlighted that while traditional chemotherapeutics had higher IC50 values, this compound exhibited superior efficacy at lower concentrations.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(4-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)butyl)-3-phenylthiourea, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization of the imidazolidinone core and subsequent alkylation or thiourea formation. For example, similar compounds (e.g., thiazole-triazole derivatives) are synthesized using coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as triethylamine in anhydrous solvents (e.g., DMF or THF) . Reaction optimization may involve varying solvents (polar aprotic vs. protic), temperature (room temp. vs. reflux), and stoichiometric ratios of reagents. Yields can be improved by monitoring intermediates via TLC and isolating products via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to verify backbone connectivity and substituent positions. IR spectroscopy identifies functional groups (e.g., C=O, C=S) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validate empirical formulas by comparing calculated vs. experimental C, H, N, S percentages .

- Chromatography : HPLC or UPLC ensures purity (>95%) by detecting residual solvents or by-products .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

- Methodology : Conduct in vitro assays for antimicrobial (e.g., broth microdilution against S. aureus or E. coli), anticancer (MTT assay on cancer cell lines), or anti-inflammatory activity (COX-2 inhibition). Dose-response curves (IC values) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodology : Systematically modify substituents on the phenyl or thiourea moieties. For example:

- Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance electrophilicity and target binding.

- Replace the butyl linker with alkyl chains of varying lengths to assess steric effects.

- Evaluate changes using molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-2 or topoisomerase II .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodology :

- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays : Confirm cytotoxicity via alternative methods (e.g., apoptosis markers like Annexin V alongside MTT).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodology :

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with kinase domains) to identify binding hotspots.

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for activity.

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, metabolism, and toxicity .

Q. What methodologies assess the compound’s stability under physiological or environmental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes, then analyze degradation products via LC-MS .

- Environmental Fate : Study hydrolysis/photolysis rates in water or soil using OECD guidelines. Quantify metabolites via GC-MS .

Q. How can advanced synthetic strategies improve scalability while minimizing waste?

- Methodology :

- Flow Chemistry : Continuous synthesis reduces reaction time and by-product formation.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported palladium) for cross-coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.